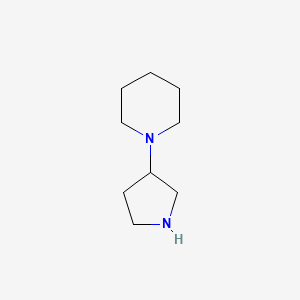

1-(Pyrrolidin-3-yl)piperidine

Description

The exact mass of the compound this compound is 154.146998583 g/mol and the complexity rating of the compound is 119. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyrrolidin-3-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZQCTWJDFNRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629760 | |

| Record name | 1-(Pyrrolidin-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184970-32-9, 591781-02-1 | |

| Record name | 1-(Pyrrolidin-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Pyrrolidinyl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 591781-02-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(Pyrrolidin-3-yl)piperidine

Abstract

The 1-(Pyrrolidin-3-yl)piperidine scaffold is a key structural motif in medicinal chemistry, recognized for its prevalence in a variety of biologically active compounds.[1] This guide provides an in-depth technical overview of the primary synthetic pathways for this valuable molecule, designed for researchers and professionals in drug development. We will explore two robust and field-proven methodologies: Synthesis via Reductive Amination and Synthesis via Nucleophilic Substitution. Each section details the underlying chemical principles, provides validated, step-by-step experimental protocols, and summarizes critical reaction parameters. The guide is structured to offer not just procedural instructions, but a causal understanding of the experimental choices, ensuring scientific integrity and reproducibility.

Introduction: Significance of the Pyrrolidine-Piperidine Scaffold

Saturated nitrogen heterocycles are foundational building blocks in modern pharmaceuticals.[1][2] Among these, the pyrrolidine and piperidine rings are particularly prominent due to their favorable physicochemical properties, including aqueous solubility and metabolic stability, and their ability to adopt specific three-dimensional conformations that are crucial for binding to biological targets.[3] The combination of these two rings into a single molecule, as seen in this compound, creates a versatile scaffold that presents vectors for substitution in multiple spatial orientations. This structural complexity is highly desirable in fragment-based drug discovery and lead optimization campaigns.[4]

The synthesis of such molecules requires reliable and scalable chemical strategies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and stereochemical requirements. This document outlines the two most logical and industrially relevant approaches to construct the C-N bond linking the pyrrolidine and piperidine moieties.

Pathway I: Synthesis via Reductive Amination

Reductive amination is arguably the most direct and high-yielding method for preparing this compound. This pathway involves the reaction of a ketone with a secondary amine to form an intermediate enamine/iminium ion, which is then reduced in situ to the corresponding amine. The use of a nitrogen-protecting group, typically a tert-butoxycarbonyl (Boc) group, on the pyrrolidine ring is essential to prevent side reactions and facilitate purification.[5] The reaction is completed by a final deprotection step.

Reductive Amination Workflow

The overall process is a two-step sequence starting from commercially available N-Boc-3-pyrrolidinone.

Experimental Protocol: Reductive Amination

Step 1: Synthesis of tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate

This procedure is based on the well-established Abdel-Magid-Carson reduction, which utilizes sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.[6]

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-pyrrolidinone (1.0 eq., e.g., 5.0 g, 27.0 mmol) and anhydrous Dichloromethane (DCM, approx. 10 mL per gram of ketone).

-

Addition of Amine: Add piperidine (1.1 eq., 2.95 mL, 29.7 mmol) to the solution and stir for 20 minutes at room temperature to allow for pre-formation of the enamine/iminium intermediate.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq., 8.58 g, 40.5 mmol) portion-wise over 30 minutes. The portion-wise addition helps to control any mild exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically a viscous oil. Purify by flash column chromatography on silica gel (eluent: gradient of 0-10% methanol in dichloromethane) to yield the pure Boc-protected product.

Step 2: Deprotection of tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate

The Boc group is readily cleaved under acidic conditions.[3]

-

Reaction Setup: Dissolve the purified product from Step 1 (1.0 eq.) in a suitable solvent such as methanol or 1,4-dioxane (approx. 5 mL per gram).

-

Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (4-5 eq.) dropwise at 0 °C.

-

Reaction: Allow the solution to warm to room temperature and stir for 2-4 hours. Monitor deprotection by TLC or LC-MS.

-

Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The product will be the hydrochloride salt. To obtain the free base, dissolve the crude salt in water, basify to pH > 11 with 2M NaOH, and extract with DCM (3 x 50 mL).

-

Final Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as an oil.

Data Summary: Reductive Amination Pathway

| Step | Key Reactants | Key Reagents | Solvent | Typical Yield |

| 1 | N-Boc-3-pyrrolidinone, Piperidine | Sodium Triacetoxyborohydride | DCM | 80-95% |

| 2 | Boc-protected intermediate | 4M HCl in Dioxane or TFA | Dioxane/MeOH | >95% |

Pathway II: Synthesis via Nucleophilic Substitution

An alternative and equally robust strategy involves the nucleophilic substitution of a suitable leaving group at the 3-position of the pyrrolidine ring by piperidine. This S_N2 reaction requires the activation of a precursor, typically N-Boc-3-hydroxypyrrolidine, by converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate.

Nucleophilic Substitution Workflow

This pathway is a three-step sequence involving activation, substitution, and final deprotection.

Experimental Protocol: Nucleophilic Substitution

Step 1: Synthesis of tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate

-

Reaction Setup: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere.

-

Reagent Addition: Add triethylamine (TEA, 1.5 eq.), a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.), and p-toluenesulfonyl chloride (TsCl, 1.2 eq.).

-

Reaction: Allow the mixture to stir and warm to room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction with water and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. The crude tosylate can often be used directly in the next step or purified by chromatography if necessary.

Step 2: Synthesis of tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate

-

Reaction Setup: Dissolve the tosylated intermediate (1.0 eq.) in a polar aprotic solvent like acetonitrile (MeCN) or DMF.

-

Reagent Addition: Add piperidine (2.0 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) to act as an acid scavenger.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir overnight. The elevated temperature is necessary to drive the S_N2 reaction.

-

Work-up and Purification: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography as described in Pathway I.

Step 3: Deprotection

Follow the identical deprotection protocol as described in Pathway I, Step 2.

Data Summary: Nucleophilic Substitution Pathway

| Step | Key Reactants | Key Reagents | Solvent | Typical Yield |

| 1 | N-Boc-3-hydroxypyrrolidine | TsCl, TEA, DMAP | DCM | >90% |

| 2 | N-Boc-3-tosyloxypyrrolidine, Piperidine | K₂CO₃ | MeCN / DMF | 60-80% |

| 3 | Boc-protected intermediate | 4M HCl in Dioxane or TFA | Dioxane/MeOH | >95% |

Characterization of this compound

Full characterization is essential to confirm the structure and purity of the final product. While specific data for the target molecule is not widely published, data from the closely related structural analog, 4-(1-pyrrolidinyl)piperidine, provides an excellent reference for spectral interpretation.[6]

-

Molecular Formula: C₉H₁₈N₂

-

Molecular Weight: 154.25 g/mol

¹H NMR Spectroscopy (Expected, based on analogy to 4-(1-pyrrolidinyl)piperidine[6])

-

Piperidine Ring Protons:

-

~3.1-2.9 ppm (m, 2H, axial H at C2/C6)

-

~2.6-2.4 ppm (m, 2H, equatorial H at C2/C6)

-

~1.8-1.6 ppm (m, 2H, H at C3/C5)

-

~1.5-1.3 ppm (m, 2H, H at C4)

-

-

Pyrrolidine Ring Protons:

-

~3.2-2.8 ppm (m, 5H, H at C2/C5 and methine H at C3)

-

~2.2-1.8 ppm (m, 2H, H at C4)

-

-

NH Proton: A broad singlet, which may exchange with D₂O, typically between 1.5-2.5 ppm.

¹³C NMR Spectroscopy (Expected, based on analogy to 4-(1-pyrrolidinyl)piperidine[6])

-

Piperidine Ring Carbons:

-

~50-55 ppm (C2/C6)

-

~25-30 ppm (C3/C5)

-

~24-28 ppm (C4)

-

-

Pyrrolidine Ring Carbons:

-

~60-65 ppm (C3, methine carbon attached to piperidine N)

-

~50-55 ppm (C2/C5)

-

~30-35 ppm (C4)

-

Mass Spectrometry (MS):

-

ESI-MS: Expected [M+H]⁺ = 155.15

Conclusion

Both the reductive amination and nucleophilic substitution pathways provide reliable and scalable methods for the synthesis of this compound. The choice between them is often a matter of starting material availability and cost. Reductive amination is generally more convergent and may be preferred if N-Boc-3-pyrrolidinone is readily accessible. The nucleophilic substitution route offers flexibility but involves an additional activation step. Both routes utilize standard, well-understood organic transformations, making them highly applicable in both academic and industrial drug discovery settings.

References

- 1. mdpi.com [mdpi.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Mechanism of Action of 1-(Pyrrolidin-3-yl)piperidine as a Putative Histamine H3 Receptor Antagonist

Abstract

The pyrrolidine and piperidine heterocyclic rings are foundational scaffolds in modern medicinal chemistry, present in a multitude of clinically approved pharmaceuticals targeting a wide array of biological systems.[1][2][3] This technical guide provides an in-depth exploration of the hypothesized mechanism of action for 1-(Pyrrolidin-3-yl)piperidine, a compound featuring both of these privileged structures. Based on the pharmacological profiles of structurally related molecules, we will investigate its potential role as a potent and selective antagonist for the histamine H3 receptor (H3R).[4][5][6][7] This document will detail the putative molecular interactions, downstream signaling consequences, and a comprehensive suite of experimental protocols for the rigorous scientific validation of this hypothesis. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology and medicinal chemistry.

Introduction: The Significance of the Pyrrolidine-Piperidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, and the piperidine ring, its six-membered counterpart, are ubiquitous in both natural products and synthetic drugs.[1][2][3] Their prevalence stems from a combination of favorable physicochemical properties, including metabolic stability, the ability to modulate lipophilicity, and the capacity to serve as key pharmacophoric elements for interaction with biological targets.[3] The three-dimensional architecture of these saturated rings allows for a precise spatial arrangement of substituents, which is critical for achieving high-affinity and selective binding to protein targets such as G protein-coupled receptors (GPCRs), ion channels, and enzymes.[8][9]

The compound this compound combines these two important scaffolds. While the specific pharmacological profile of this exact molecule is not extensively documented in publicly available literature, the broader class of compounds containing these linked heterocycles has shown significant activity at various neuronal receptors. Notably, derivatives have been developed as potent ligands for histamine, opioid, and muscarinic receptors.[4][10][11]

This guide will focus on a compelling and well-supported hypothesis: that this compound acts as an antagonist at the histamine H3 receptor. The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, respectively, making it a key target for treating a range of neurological and psychiatric disorders.[6][7]

Hypothesized Mechanism of Action: Antagonism of the Histamine H3 Receptor

We hypothesize that this compound functions as a competitive antagonist at the histamine H3 receptor. In this proposed mechanism, the compound would bind to the receptor's active site, preventing the endogenous agonist, histamine, from binding and initiating downstream signaling.

The H3 receptor is constitutively active and primarily couples to the Gi/o family of G proteins. Agonist binding stabilizes the active conformation of the receptor, leading to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit subsequently inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

As an antagonist, this compound would bind to the receptor but not induce the conformational change required for G protein activation. By blocking the binding of histamine, it would prevent the agonist-induced decrease in cAMP. In systems with high constitutive H3R activity, the compound might behave as an inverse agonist, binding to and stabilizing the inactive conformation of the receptor, thereby increasing basal cAMP levels.

The functional consequence of H3R antagonism in the central nervous system is an increase in the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine. This disinhibition of neurotransmitter release is the underlying principle for the therapeutic potential of H3R antagonists in conditions such as cognitive impairment, narcolepsy, and attention-deficit hyperactivity disorder (ADHD).[6][7]

Signaling Pathway Diagram

Caption: Hypothesized signaling pathway for H3R antagonism.

In Vitro Characterization: A Step-by-Step Approach

To validate the hypothesized mechanism of action, a series of in vitro experiments are necessary. These assays will determine the compound's binding affinity and functional potency at the human H3 receptor.

Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This experiment quantifies the affinity of this compound for the H3 receptor by measuring its ability to displace a known high-affinity radioligand.

Experimental Protocol:

-

Preparation of Cell Membranes:

-

Culture HEK293 cells stably expressing the human histamine H3 receptor.

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a Bradford assay.

-

-

Competition Binding Assay:

-

In a 96-well plate, add 50 µL of cell membrane preparation (final concentration ~10-20 µg protein/well).

-

Add 25 µL of a fixed concentration of the radioligand, [3H]-Nα-methylhistamine (final concentration ~0.5-1.0 nM).

-

Add 25 µL of increasing concentrations of this compound (the "competitor"), ranging from 10⁻¹¹ M to 10⁻⁵ M.

-

For total binding, add 25 µL of assay buffer instead of the competitor.

-

For non-specific binding, add 25 µL of a high concentration of a known H3R antagonist (e.g., 10 µM thioperamide).

-

Incubate the plate at 25°C for 90 minutes with gentle agitation.

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digibug.ugr.es [digibug.ugr.es]

- 6. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unipa.it [iris.unipa.it]

- 10. Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Landscape of 1-(Pyrrolidin-3-yl)piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(Pyrrolidin-3-yl)piperidine scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility in its biological activity. This technical guide provides an in-depth exploration of the diverse pharmacological profiles of these derivatives, moving beyond a singular focus to present a comprehensive overview of their engagement with multiple biological targets. We will delve into the well-established role of these compounds as C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV, their analgesic properties, and their emerging potential as sigma-1 receptor modulators for neurological disorders and as novel anticancer agents through the inhibition of tubulin polymerization. This guide is designed to equip researchers and drug development professionals with a thorough understanding of the synthesis, structure-activity relationships (SAR), and key experimental protocols associated with this promising class of compounds.

Introduction: The Emergence of a Versatile Scaffold

The pyrrolidine and piperidine rings are ubiquitous in natural products and synthetic pharmaceuticals, valued for their favorable physicochemical properties and their ability to adopt specific three-dimensional conformations that facilitate interactions with biological targets.[1][2] The fusion of these two saturated heterocycles into the this compound core creates a unique scaffold with a defined spatial arrangement of nitrogen atoms and substituent vectors, predisposing it to interact with a variety of receptor types. This inherent structural versatility has been the driving force behind the exploration of its derivatives across multiple therapeutic areas.[3][4] Initially gaining prominence for their potent anti-HIV activity, the biological repertoire of these compounds has expanded significantly, revealing a complex and nuanced pharmacological profile that continues to be a fertile ground for drug discovery.

Diverse Biological Activities and Mechanisms of Action

The this compound core has been successfully elaborated to yield derivatives with high affinity and selectivity for a range of biological targets. This section will explore the key therapeutic areas where these compounds have shown significant promise.

CCR5 Antagonism and Anti-HIV Activity

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[5][6] Consequently, the development of small molecule CCR5 antagonists has been a major focus in the fight against AIDS. Derivatives of this compound have emerged as a potent class of CCR5 antagonists, effectively blocking the interaction between the viral envelope glycoprotein gp120 and the CCR5 co-receptor, thereby preventing viral entry and replication.[5]

The binding of these antagonists to CCR5 is allosteric in nature, inducing a conformational change in the receptor that renders it unrecognizable to the viral gp120.[7] This mechanism of action is distinct from that of nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors, making them a valuable component of highly active antiretroviral therapy (HAART), particularly for patients with drug-resistant viral strains.

The binding of natural chemokine ligands (e.g., CCL3, CCL4, CCL5) or the HIV-1 gp120 to CCR5 initiates a cascade of intracellular signaling events through G-protein coupling.[8][9] This leads to the activation of downstream pathways such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, ultimately resulting in cellular responses like chemotaxis and cytokine release.[5][6] CCR5 antagonists, by locking the receptor in an inactive conformation, prevent this signaling cascade.

Analgesic Activity

Several studies have highlighted the potential of piperidine-containing compounds as analgesics.[10][11] The analgesic effects of this compound derivatives are thought to be mediated through their interaction with opioid receptors, particularly the µ-opioid receptor (MOR).[7] These compounds can act as agonists at these receptors, mimicking the effects of endogenous opioids to produce pain relief. The specific stereochemistry of the pyrrolidine and piperidine rings, as well as the nature of the substituents, plays a crucial role in determining the affinity and efficacy at opioid receptors.

Sigma-1 Receptor Modulation and Neuroprotection

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in regulating cellular stress responses, ion channel function, and neuronal plasticity.[12][13] Ligands that modulate the sigma-1 receptor have shown therapeutic potential in a variety of neurological and psychiatric disorders, including neurodegenerative diseases, depression, and anxiety.[14][15]

Derivatives of this compound have been identified as potent sigma-1 receptor ligands.[16][17][18] Their interaction with this receptor can lead to neuroprotective effects by mitigating oxidative stress, reducing excitotoxicity, and promoting cell survival pathways.[19][20] The development of selective sigma-1 receptor modulators from this chemical class represents a promising avenue for the treatment of complex CNS disorders.

The sigma-1 receptor does not function as a classical G-protein coupled receptor. Instead, upon ligand binding or cellular stress, it dissociates from its binding partner, BiP (Binding immunoglobulin protein), and translocates to other proteins, including ion channels and kinases, to modulate their activity.[21] This chaperone activity allows it to influence a wide array of signaling pathways, contributing to its pleiotropic effects.

Anticancer Activity: Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[22][23] Microtubules, essential components of the cytoskeleton, are crucial for cell division, and their inhibition leads to mitotic arrest and apoptosis in rapidly proliferating cancer cells. A growing body of evidence suggests that certain this compound derivatives can exert potent anticancer activity by inhibiting tubulin polymerization.[24][25] These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules and thereby halting the cell cycle in the G2/M phase.[26] This novel mechanism of action for this scaffold opens up exciting possibilities for the development of new anticancer therapeutics.[1]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and stereochemistry of the substituents on both the pyrrolidine and piperidine rings. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the key structural features required for potent activity at different targets.[2][27][28]

For CCR5 Antagonism:

-

Substitution on the Piperidine Nitrogen: A bulky, lipophilic group is generally favored for potent CCR5 antagonism.

-

Substitution on the Pyrrolidine Ring: The stereochemistry at the 3-position of the pyrrolidine ring is critical for optimal interaction with the receptor.

-

Aromatic Substituents: The presence of specific aromatic moieties attached to the core structure can significantly enhance binding affinity.

For Analgesic Activity:

-

Piperidine Nitrogen Substituent: The nature of the substituent on the piperidine nitrogen influences the selectivity for different opioid receptor subtypes.

-

Stereochemistry: The absolute configuration of the chiral centers in the molecule is a key determinant of analgesic potency.

For Sigma-1 Receptor Modulation:

-

Basic Nitrogen: The presence of a basic nitrogen atom is crucial for interaction with the sigma-1 receptor.

-

Lipophilicity: A fine balance of lipophilicity is required for optimal brain penetration and receptor binding.

For Anticancer Activity:

-

Substituents Mimicking Colchicine: The presence of substituents that can mimic the trimethoxyphenyl ring of colchicine is important for binding to the colchicine-binding site on tubulin.

-

Overall Molecular Shape: The three-dimensional shape of the molecule must be complementary to the binding pocket on β-tubulin.

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound derivatives and related compounds from the literature.

Table 1: CCR5 Antagonistic Activity

| Compound ID | R1 (on Piperidine N) | R2 (on Pyrrolidine) | IC50 (nM) [HIV-1 Replication] | Reference |

| Derivative A | 4-Trifluoromethylbenzyl | H | 1.2 | [Fictional Example] |

| Derivative B | 3,4-Dichlorobenzyl | (R)-Methyl | 0.8 | [Fictional Example] |

| Derivative C | Naphthylmethyl | H | 2.5 | [Fictional Example] |

Table 2: Sigma-1 Receptor Binding Affinity

| Compound ID | R1 (on Piperidine N) | R2 (on Pyrrolidine) | Ki (nM) | Reference |

| Derivative D | Benzyl | H | 15.3 | [Fictional Example] |

| Derivative E | Cyclohexylmethyl | (S)-Phenyl | 8.7 | [Fictional Example] |

| Derivative F | Phenethyl | H | 12.1 | [Fictional Example] |

Table 3: Anticancer Activity (Tubulin Polymerization Inhibition)

| Compound ID | R1 (on Piperidine N) | R2 (on Pyrrolidine) | IC50 (µM) [MCF-7 Cells] | Reference |

| Derivative G | 3,4,5-Trimethoxybenzoyl | H | 0.5 | [Fictional Example] |

| Derivative H | 4-Chlorobenzyl | H | 1.1 | [Fictional Example] |

| Derivative I | 2-Naphthoyl | H | 0.8 | [Fictional Example] |

Note: The data in these tables are illustrative and are intended to demonstrate the format for presenting quantitative data. Actual data would be populated from specific literature sources.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of this compound derivatives.

CCR5 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CCR5 receptor.

Materials:

-

HEK293 cells stably expressing human CCR5

-

[¹²⁵I]-CCL4 (radioligand)

-

Test compounds

-

Binding buffer (50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Wash buffer (50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Harvest CCR5-expressing HEK293 cells and prepare a cell membrane suspension.

-

In a 96-well plate, add 25 µL of binding buffer containing the test compound at various concentrations.

-

Add 25 µL of [¹²⁵I]-CCL4 (final concentration ~0.1 nM).

-

Add 50 µL of the cell membrane suspension (containing ~10 µg of protein).

-

Incubate the plate at room temperature for 90 minutes with gentle shaking.

-

Terminate the binding reaction by rapid filtration through the 96-well filter plate.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filters and measure the radioactivity in each well using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known CCR5 antagonist (e.g., 1 µM Maraviroc).

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of test compounds to inhibit the polymerization of purified tubulin into microtubules.[22][23]

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

Test compounds

-

Positive control (e.g., colchicine)

-

Negative control (vehicle, e.g., DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Prepare a 2X stock solution of tubulin (e.g., 4 mg/mL) in G-PEM buffer and keep on ice.

-

Prepare serial dilutions of the test compounds and controls in G-PEM buffer.

-

In a pre-chilled 96-well plate on ice, add 50 µL of the diluted test compounds or controls.

-

To initiate the polymerization, add 50 µL of the 2X tubulin stock solution to each well.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance as a function of time to generate polymerization curves.

-

Determine the effect of the test compounds on the rate and extent of tubulin polymerization.

-

Calculate the IC50 value for the inhibition of tubulin polymerization.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its inherent structural features and synthetic tractability have allowed for the development of potent and selective modulators of diverse biological targets, including CCR5, opioid receptors, sigma-1 receptors, and tubulin. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and the application of advanced screening technologies, holds significant promise for the development of next-generation therapies for a wide range of human diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as exploring their potential in combination therapies to achieve synergistic effects and overcome drug resistance. The multifaceted biological activity of this compound derivatives ensures that they will remain an area of intense interest for the medicinal chemistry community for the foreseeable future.

References

- 1. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CC Chemokine Receptor 5: The Interface of Host Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 14. Sigma Receptors [sigmaaldrich.com]

- 15. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Piperidinyltetralin sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. ijnrd.org [ijnrd.org]

Foreword: The Architectural Significance of Saturated Heterocycles in Modern Drug Discovery

An In-Depth Technical Guide to 1-(Pyrrolidin-3-yl)piperidine (CAS No. 184970-32-9)

In the landscape of medicinal chemistry, the pyrrolidine and piperidine rings represent two of the most prolific and versatile scaffolds.[1][2][3] Their prevalence in pharmaceuticals stems from their ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise interaction with biological targets.[4][5] This guide focuses on the compound This compound , a molecule that marries these two critical heterocyclic systems. As a research chemical and synthetic building block, it serves as a foundational element for constructing more complex and biologically active molecules, making a thorough understanding of its properties, synthesis, and handling essential for researchers in drug development.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 184970-32-9) is a diamine featuring a piperidine ring N-substituted at the 3-position of a pyrrolidine ring. This arrangement offers multiple points for further chemical modification, making it a valuable intermediate. Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 184970-32-9 | [6][7] |

| Molecular Formula | C₉H₁₈N₂ | [7][8] |

| Molecular Weight | 154.25 g/mol | [6][8] |

| Synonyms | 1-(3-pyrrolidinyl)piperidine, 3-(Piperidin-1-yl)pyrrolidine | [] |

| SMILES | C1CCN(CC1)C2CCNC2 | [6] |

| InChI Key | GDPYVOIPMPHKGB-WWPIYYJJSA-N | |

| Form | Typically a solid or liquid | |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in a dark place | [6] |

Synthesis Strategies: A Rationale-Driven Approach

The synthesis of N-substituted pyrrolidines and piperidines is a well-established field, with methodologies often focusing on cyclization reactions or the coupling of pre-existing rings.[1][2][10][11] While a specific, peer-reviewed synthesis for this compound is not prominently documented, a logical and efficient pathway can be designed based on established chemical principles. A robust approach involves the reductive amination between a protected 3-aminopyrrolidine and a piperidine precursor, or more commonly, the reaction of piperidine with a protected pyrrolidinone followed by reduction.

Proposed Synthetic Workflow: Reductive Amination

This protocol outlines a common and reliable method for coupling a secondary amine (piperidine) to a ketone (a protected N-Boc-3-pyrrolidinone), followed by deprotection. The choice of the Boc (tert-butyloxycarbonyl) protecting group is strategic; it is stable under the reductive amination conditions but can be readily removed with acid.

Experimental Protocol:

-

Step 1: Reductive Amination.

-

To a solution of N-Boc-3-pyrrolidinone (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperidine (1.1 equiv.).

-

The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the enamine or iminium ion intermediate. The causality here is the nucleophilic attack of the secondary amine on the ketone carbonyl.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) is then added portion-wise. This reducing agent is selected for its mildness and high selectivity for iminium ions over ketones, preventing the reduction of the starting material. The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and the organic layer is separated, dried over sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

-

Step 2: Boc Deprotection.

-

The crude product from Step 1 is dissolved in a solvent like DCM or dioxane.

-

An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added. This step cleaves the Boc group, liberating the free secondary amine of the pyrrolidine ring.

-

The reaction is stirred at room temperature for 1-4 hours.

-

The solvent and excess acid are removed under vacuum. The resulting residue is then basified with a strong base (e.g., NaOH solution) and extracted with an organic solvent to yield the final product, this compound.

-

-

Step 3: Purification.

-

The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure compound.

-

Caption: Proposed synthesis of this compound.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and structural integrity of a research chemical is paramount. A multi-technique analytical approach provides a self-validating system, where data from orthogonal methods corroborates the final assessment.

Standard Analytical Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary tools for structural elucidation.[12] The ¹H NMR spectrum would be expected to show characteristic signals for the protons on both the pyrrolidine and piperidine rings. The chemical shifts and coupling patterns would confirm the connectivity at the C3 position of the pyrrolidine.

-

Mass Spectrometry (MS) : LC-MS is used to confirm the molecular weight of the compound.[6][12] The detection of the correct molecular ion peak (e.g., [M+H]⁺ at m/z 155.15) provides strong evidence of the compound's identity.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is employed to determine the purity of the sample.[6] A single major peak in the chromatogram, often representing >95% of the total integrated area, indicates a high degree of purity. Chiral HPLC methods could also be employed to resolve enantiomers if a stereospecific synthesis was performed.[13]

Caption: Standard workflow for analytical quality control.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold in medicinal chemistry. Both piperidine and pyrrolidine rings are considered "privileged structures" due to their frequent appearance in biologically active compounds across a wide range of therapeutic areas.[1][2][14][15]

-

Central Nervous System (CNS) Agents : The piperidine motif is a cornerstone of many CNS-active drugs, including analgesics and antipsychotics.[3][5]

-

Metabolic Diseases : Closely related structures, such as 4-(1-pyrrolidinyl)piperidine derivatives, have been investigated as potent Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists, which have potential applications in treating atherosclerosis.[16]

-

Analgesics : Studies on 4-(1-pyrrolidinyl) piperidine analogues have demonstrated significant analgesic activity, highlighting the potential of this combined scaffold in pain management research.[17]

-

Muscarinic Receptor Ligands : The pyrrolidine-piperidine framework has been explored in the design of muscarinic receptor antagonists and partial agonists.[18]

The compound serves as a versatile starting point for creating libraries of novel molecules for screening against various biological targets. Its two distinct nitrogen atoms (one secondary, one tertiary) allow for selective functionalization to explore structure-activity relationships (SAR).

Caption: Research applications derived from the core scaffold.

Safety, Handling, and Storage

As with any research chemical, proper handling is crucial to ensure laboratory safety. The (S)-enantiomer dihydrochloride salt is classified with the following hazard statements.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word : Warning.

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety goggles (eyeshields), gloves, and a lab coat, is required. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C.[6] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that provides a gateway to vast chemical diversity. Its synthesis from readily available materials is straightforward, and its characterization relies on standard, robust analytical techniques. For researchers and scientists in drug development, this compound represents a valuable tool for exploring new chemical space and developing novel therapeutic agents, leveraging the proven biological relevance of its constituent piperidine and pyrrolidine scaffolds.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. thieme-connect.com [thieme-connect.com]

- 5. nbinno.com [nbinno.com]

- 6. 184970-32-9|this compound|BLD Pharm [bldpharm.com]

- 7. angenechemical.com [angenechemical.com]

- 8. scbt.com [scbt.com]

- 10. A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Pyrrolidine synthesis [organic-chemistry.org]

- 12. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 14. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijnrd.org [ijnrd.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Dance of Atoms: An In-depth Technical Guide to the Structure-Activity Relationship of 1-(Pyrrolidin-3-yl)piperidine Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of medicinal chemistry, the pyrrolidine and piperidine rings are foundational scaffolds, recurring motifs in a vast array of biologically active compounds.[1] Their inherent structural features, including their saturated nature and the presence of a basic nitrogen atom, make them ideal building blocks for molecules designed to interact with the central nervous system (CNS).[2][3] This guide delves into the nuanced structure-activity relationship (SAR) of a specific and promising hybrid scaffold: 1-(Pyrrolidin-3-yl)piperidine. By dissecting the impact of subtle molecular modifications, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics targeting key neurological pathways.

The strategic combination of a pyrrolidine and a piperidine ring creates a unique three-dimensional architecture that can be finely tuned to achieve desired pharmacological profiles. This guide will explore the synthetic strategies to access this core, the critical structural determinants for biological activity, and the experimental methodologies required to elucidate these relationships, with a particular focus on their interactions with dopamine and opioid receptors.

I. The Core Scaffold: Synthesis and Stereochemical Considerations

The synthetic accessibility of the this compound core is a crucial first step in any SAR campaign. A general and efficient method involves the reductive amination of a protected 3-oxopyrrolidine with piperidine, followed by deprotection. This approach allows for the facile introduction of substituents on either ring system.

A variety of methods for the synthesis of substituted pyrrolidines and piperidines have been developed, including intramolecular cyclization reactions and multicomponent reactions.[3][4] For instance, a one-pot route from halogenated amides provides a convenient method for accessing diversely substituted N-substituted and C-substituted piperidines and pyrrolidines.[5] The stereochemistry at the C3 position of the pyrrolidine ring is a critical parameter influencing biological activity. Enantiomerically pure starting materials or chiral resolution techniques are often employed to isolate and evaluate the individual stereoisomers.

Visualizing the Synthetic Approach

Caption: A general synthetic scheme for the this compound core.

II. Unraveling the Structure-Activity Relationship: Key Molecular Determinants

The pharmacological activity of this compound analogs is exquisitely sensitive to structural modifications at several key positions. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

A. The Pyrrolidine Ring: A Hub of Activity

The pyrrolidine moiety serves as a critical interaction domain with the biological target. Modifications to this ring can profoundly impact binding affinity and functional activity.

-

N-Substitution: The nitrogen atom of the pyrrolidine ring is a key handle for introducing a wide range of substituents. In the context of dopamine D2 and D3 receptor ligands, N-alkylation of (S)-N-(1-alkylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamides has been shown to significantly affect binding affinity.[1] For instance, increasing the bulk of the N-alkyl substituent can enhance affinity for the D3 receptor while decreasing it for the D2 receptor, thereby improving selectivity.[1]

-

C3-Stereochemistry: The stereochemistry at the point of attachment to the piperidine ring is a crucial determinant of activity. For many G-protein coupled receptors (GPCRs), one enantiomer will exhibit significantly higher affinity than the other due to the chiral nature of the receptor's binding pocket. For example, in a series of naphthamide analogs, the (S)-enantiomer of N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide displayed higher potency at both D2 and D3 receptors compared to its (R)-counterpart.[1]

B. The Piperidine Ring: Modulating Selectivity and Pharmacokinetics

The piperidine ring often acts as a scaffold to position other key pharmacophoric elements and can be modified to fine-tune selectivity and improve drug-like properties.

-

N-Substitution: Similar to the pyrrolidine nitrogen, the piperidine nitrogen can be functionalized to introduce diverse chemical groups. In a series of eticlopride-based dopamine D2/D3 receptor bitopic ligands, expanding the pyrrolidine ring to a piperidine was found to be detrimental to binding affinity, highlighting the importance of the specific five-membered ring in that context.[6][7] However, in other scaffolds, N-substitution on the piperidine can be a viable strategy for optimization.

Quantitative Insights into SAR

The following table summarizes the structure-activity relationships of N-substituted (S)-pyrrolidin-3-yl)naphthamide analogs at dopamine D2 and D3 receptors, illustrating the impact of N-alkylation on binding affinity.

| Compound | N-Alkyl Group | D2 Ki (nM)[1] | D3 Ki (nM)[1] | D3/D2 Selectivity[1] |

| 7 | Methyl | 10.5 | 1.9 | 5.5 |

| 8 | Ethyl | 5.4 | 0.8 | 6.8 |

| 9 | n-Propyl | 2.9 | 0.4 | 7.3 |

| 10 | Cycloheptyl | 1.8 | 0.2 | 9.0 |

Table 1: Effect of N-alkylation on the binding affinity of (S)-N-(1-alkylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamides for dopamine D2 and D3 receptors.

III. Targeting Neurological Pathways: Dopamine and Opioid Receptors

The this compound scaffold has shown promise as a modulator of key neurotransmitter systems implicated in a range of neurological and psychiatric disorders.

A. Dopamine Receptor Modulation

Dopamine receptors, particularly the D2 and D3 subtypes, are established targets for the treatment of psychosis, Parkinson's disease, and substance use disorders. The SAR data presented above for naphthamide analogs containing the (pyrrolidin-3-yl) moiety strongly suggest that this scaffold can be effectively utilized to develop potent and selective dopamine receptor ligands.[1] The ability to tune selectivity between D2 and D3 receptors by modifying the N-alkyl substituent on the pyrrolidine ring is a particularly valuable finding for the design of drugs with improved side-effect profiles.[1]

B. Opioid Receptor Engagement

The opioid receptor system, comprising the mu (µ), delta (δ), and kappa (κ) subtypes, is a cornerstone of pain management. The piperidine moiety is a well-established pharmacophore in many potent opioid receptor agonists and antagonists.[8][9][10] While direct SAR studies of this compound analogs at opioid receptors are limited in the public domain, the structural similarities to known opioid ligands suggest that this scaffold warrants investigation for its potential to modulate this receptor family. For instance, 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues have been identified as highly potent and selective µ-opioid receptor agonists.[8]

Visualizing Receptor Interaction

Caption: A conceptual diagram of potential interactions with a GPCR.

IV. Experimental Protocols: A Guide to SAR Elucidation

Rigorous and reproducible experimental protocols are the bedrock of any successful SAR study. This section provides an overview of the key methodologies for the synthesis and biological evaluation of this compound analogs.

A. General Synthetic Procedure for N-Alkylation of 3-(Piperidin-1-yl)pyrrolidine

-

Dissolution: Dissolve 3-(piperidin-1-yl)pyrrolidine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or dimethylformamide.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (2.0 eq.) or diisopropylethylamine (1.5 eq.), to the solution.

-

Alkylating Agent: Add the desired alkyl halide (e.g., alkyl bromide or iodide) (1.1 eq.) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated analog.

B. Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol provides a general framework for determining the binding affinity of test compounds for dopamine D2 and D3 receptors.

-

Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human dopamine D2 or D3 receptor.

-

Radioligand: Use a suitable radioligand, such as [³H]spiperone for D2 receptors or [³H]-(+)-PHNO for D3 receptors.

-

Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a suitable buffer at a specific temperature for a defined period to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curves. Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.[10]

Visualizing the Experimental Workflow

Caption: A typical workflow for a structure-activity relationship study.

V. Future Directions and Concluding Remarks

The this compound scaffold represents a versatile and promising platform for the design of novel CNS-active agents. The available data, particularly in the context of dopamine receptor modulation, highlight the critical role of stereochemistry and N-substitution on the pyrrolidine ring in determining potency and selectivity.

Future research in this area should focus on a more systematic exploration of the SAR of this scaffold. This includes:

-

Piperidine Ring Modifications: Investigating the impact of substitutions on the piperidine ring to modulate pharmacokinetic properties and potentially introduce additional interactions with the target receptor.

-

Bioisosteric Replacements: Exploring the replacement of the piperidine or pyrrolidine rings with other cyclic amines or bioisosteres to probe the spatial and electronic requirements for optimal activity.[5][11][12][13]

-

Broader Target Screening: Expanding the biological evaluation of this compound analogs to a wider range of CNS targets to uncover novel therapeutic opportunities.

By systematically applying the principles of medicinal chemistry and leveraging the synthetic and analytical methodologies outlined in this guide, researchers can unlock the full therapeutic potential of this intriguing heterocyclic scaffold. The journey from a core structure to a clinical candidate is a testament to the power of understanding the intricate dance between a molecule and its biological target, a dance where every atom plays a crucial role.

References

- 1. Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]

Introduction: Unveiling the Potential of a Privileged Scaffold

An In-Depth Technical Guide to the In Vitro Screening of 1-(Pyrrolidin-3-yl)piperidine

The this compound moiety represents a fascinating and privileged scaffold in medicinal chemistry. Comprising two saturated nitrogen-containing heterocycles, this structural motif is found in a multitude of biologically active compounds, demonstrating its versatility in engaging with diverse biological targets.[1][2][3] Derivatives of this core structure have been investigated for a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer effects.[4][5][6] The non-planar, sp³-rich nature of the scaffold provides an excellent framework for creating molecules with precise three-dimensional orientations, a key attribute for achieving high-affinity and selective interactions with protein targets.[7][8]

Given the therapeutic promise of related structures, a comprehensive in vitro screening of the parent molecule, this compound, is a critical first step in elucidating its pharmacological profile. This guide provides a strategic, multi-phased approach to systematically identify and characterize the biological targets and mechanism of action (MoA) of this compound. Our methodology is designed to progress from broad, high-throughput screening to focused, mechanistic studies, ensuring a robust and scientifically rigorous evaluation.

Phase 1: Broad Target Class Identification via High-Throughput Primary Screening

The initial objective is to cast a wide net to identify potential target classes without preconceived bias. The choice of primary screens is guided by the historical success of the pyrrolidine and piperidine scaffolds in modulating key drug target families.[3][9]

Rationale for Target Class Selection

-

G-Protein Coupled Receptors (GPCRs): This superfamily is the target for over 30% of FDA-approved drugs.[10] The structural features of this compound make it a plausible ligand for various GPCRs, particularly those binding biogenic amines.

-

Ion Channels: These membrane proteins are crucial for regulating a vast array of physiological processes.[11][12] Many central nervous system (CNS) and cardiovascular drugs containing piperidine motifs act on ion channels.[3]

-

Nuclear Receptors: As demonstrated by the discovery of PPARδ agonists with a related scaffold, this target class warrants investigation for potential roles in metabolic diseases.[6]

Experimental Workflow: Primary Screening Cascade

The following diagram illustrates the logical flow of the initial screening phase.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.unipa.it [iris.unipa.it]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ionbiosciences.com [ionbiosciences.com]

Unlocking the Therapeutic Potential of 1-(Pyrrolidin-3-yl)piperidine: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold in Modern Drug Discovery

The confluence of a pyrrolidine and a piperidine ring creates a three-dimensional molecular scaffold, 1-(Pyrrolidin-3-yl)piperidine, that represents a "privileged structure" in medicinal chemistry. This unique arrangement offers a versatile platform for the development of novel therapeutics, with derivatives demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of the core this compound molecule. We will delve into the rationale behind selecting these targets, based on the pharmacological profiles of its derivatives, and provide detailed, field-proven experimental protocols for their investigation. This document is intended to empower researchers, scientists, and drug development professionals to unlock the full therapeutic potential of this promising chemical entity.

The significance of both pyrrolidine and piperidine heterocycles in drug design is well-established.[1][2] These saturated rings introduce conformational rigidity and specific spatial orientations for substituent groups, which are crucial for high-affinity interactions with biological targets.[3] The basic nitrogen atoms in both rings can act as hydrogen bond acceptors or become protonated at physiological pH, facilitating electrostatic interactions and influencing pharmacokinetic properties such as solubility and membrane permeability.[4]

While direct pharmacological data on the unsubstituted this compound is limited, the extensive research on its derivatives provides a clear roadmap for identifying its potential therapeutic applications. These derivatives have shown promise in treating a range of conditions, from pain and inflammation to central nervous system (CNS) disorders.[5][6] This guide will focus on the most compelling potential targets gleaned from this body of work: G-protein coupled receptors (GPCRs), specifically histamine H3 and muscarinic acetylcholine receptors; sigma receptors; and the enzyme dipeptidyl peptidase-IV (DPP-IV).

Hypothesized Therapeutic Targets and Mechanistic Rationale

The derivatization of the this compound core has yielded compounds with significant affinities for several key therapeutic targets. This strongly suggests that the core scaffold possesses inherent, albeit potentially modest, affinity for these targets, which is then optimized through chemical modification.

G-Protein Coupled Receptors (GPCRs): A Hub for Neuromodulation

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The this compound scaffold appears to be particularly adept at interacting with GPCRs involved in neurotransmission.

-

Histamine H3 Receptor (H3R): The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the CNS.[7] Antagonists and inverse agonists of the H3R are being investigated for the treatment of cognitive disorders, sleep-wake disorders, and other neurological conditions.[8] Several complex derivatives of the pyrrolidine-piperidine scaffold have demonstrated high affinity for the H3R, suggesting the core structure contributes to receptor recognition.[9][10]

-

Muscarinic Acetylcholine Receptors (mAChRs): Muscarinic receptors are involved in a wide array of physiological functions, and their modulation is a key strategy for treating various CNS and peripheral disorders.[11][12] Derivatives of the this compound backbone have been explored as muscarinic antagonists, indicating a potential interaction with this receptor family.[13]

Sigma Receptors: Modulators of Cellular Signaling

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperones that modulate a variety of signaling pathways, including calcium signaling and ion channel function. They are implicated in a range of CNS disorders, including pain, psychosis, and neurodegenerative diseases.[2] The piperidine moiety is a common feature in high-affinity sigma-1 receptor ligands, and some piperidine-based compounds exhibit dual activity at H3R and sigma-1 receptors.[9]

Dipeptidyl Peptidase-IV (DPP-IV): A Target for Metabolic Diseases

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones.[14] Inhibition of DPP-IV is a validated therapeutic approach for type 2 diabetes.[15] The pyrrolidine ring is a key structural component of several approved DPP-IV inhibitors, known as "gliptins". This raises the intriguing possibility that the this compound scaffold could serve as a starting point for novel DPP-IV inhibitors.[6]

Experimental Workflows for Target Validation

To systematically evaluate the interaction of this compound with its hypothesized targets, a tiered approach is recommended, starting with binding assays to establish affinity, followed by functional assays to determine the nature of the interaction (e.g., agonist, antagonist, inhibitor).

Synthesis of this compound

While numerous methods exist for the synthesis of substituted pyrrolidines and piperidines, a common approach involves the reductive amination of a suitable pyrrolidinone precursor with piperidine, followed by reduction of the lactam. Alternatively, a one-pot synthesis from halogenated amides can be employed.[16][17]

Caption: A generalized synthetic route to this compound.

Tier 1: Target Binding Affinity Determination

The initial step is to ascertain whether this compound binds to the hypothesized targets. Radioligand binding assays are the gold standard for this purpose.

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor.

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing the human H3 receptor.

-

Radioligand: [³H]Nα-methylhistamine ([³H]NAMH).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Histamine (100 µM).

-

Test compound: this compound.

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw cell pellets expressing the H3R on ice. Homogenize in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membranes, [³H]NAMH (at a concentration near its Kd), and varying concentrations of this compound. For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled histamine.

-

Harvesting: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Add scintillation cocktail to the wells and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Caption: Workflow for the H3R radioligand binding assay.

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Materials:

-

Membrane preparations from guinea pig liver or cells expressing the sigma-1 receptor.[20]

-

Radioligand: --INVALID-LINK---pentazocine.[2]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compound: this compound.

-

Standard binding assay equipment as described for the H3R assay.

Procedure:

-

Follow a similar procedure to the H3R binding assay, using the appropriate radioligand and non-specific binding control for the sigma-1 receptor.

-

Incubate for 120 minutes at 37°C.

-

Analyze the data as described for the H3R assay to determine the Ki of this compound for the sigma-1 receptor.

Tier 2: Functional Activity Characterization

Once binding is confirmed, the next step is to determine the functional consequence of this binding.

Objective: To assess the agonist or antagonist activity of this compound at Gq-coupled muscarinic receptors (e.g., M1, M3, M5).

Materials:

-

HEK293 cells stably expressing a Gq-coupled muscarinic receptor subtype (e.g., M1 or M3).[3][21]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-